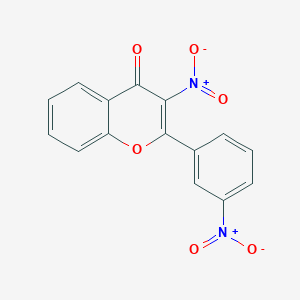
3-Nitro-2-(3-nitrophenyl)chromen-4-one
Description
3-Nitro-2-(3-nitrophenyl)chromen-4-one is a nitro-substituted chromenone derivative characterized by a benzopyran-4-one core with nitro groups at the 3-position of the chromen ring and the 3-position of the attached phenyl group. Chromenones are known for their diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties, which are often modulated by substituents like nitro groups .
Properties
CAS No. |
143468-18-2 |
|---|---|
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3-nitro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H |
InChI Key |
PBRSGVDNWPMREI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one (CAS: 100914-36-1) Differs in nitro group placement (6-nitro on chromenone vs. 3-nitro in the target compound). Exhibits higher molar mass (312.23 g/mol) due to additional nitro substitution. Application: Studied for antioxidant and biocidal activities .
- 3-(3-Nitrobenzyl)-4H-chromen-4-one Features a nitrobenzyl group instead of a nitrophenyl substituent. The dihedral angle between the chromenone and benzene rings (77.83°) reduces conjugation, possibly lowering stability compared to planar nitrophenyl derivatives . Synthesis: Condensation of chroman-4-one with 3-nitrobenzaldehyde in the presence of piperidine .
- 6-Bromo-3’-nitroflavone (CAS: 187932-50-9) Bromo substituent at position 6 introduces steric bulk and alters electronic properties compared to nitro groups. Application: Notable for pharmaceutical and antioxidant activities due to flavone backbone .
Physicochemical Properties
*Inferred from structural analogues.
Research Implications and Gaps
- Structure-Activity Relationships : The position and number of nitro groups significantly influence bioactivity. For example, 6-nitro derivatives may exhibit stronger antioxidant effects than 3-nitro isomers due to electronic effects .
- Unresolved Questions: Limited data exist on the pharmacokinetics and toxicity profiles of nitro-substituted chromenones. Further studies using computational tools (e.g., molecular docking) could elucidate target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


